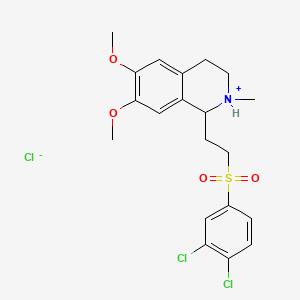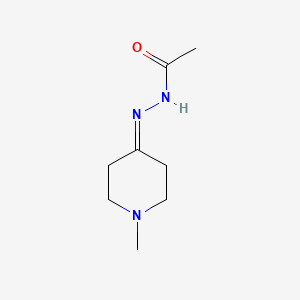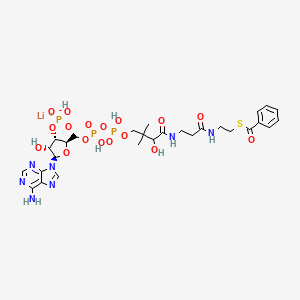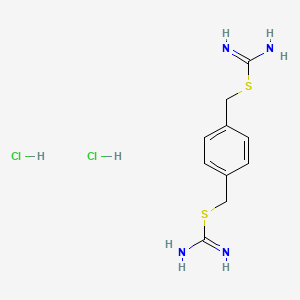
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoquinoline core, a dichlorophenyl sulfonyl group, and a tetrahydro-6,7-dimethoxy-2-methyl substituent. The hydrochloride form of this compound enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the dichlorophenyl sulfonyl group, and the addition of the tetrahydro-6,7-dimethoxy-2-methyl substituent. Common synthetic routes may involve:
Formation of Isoquinoline Core: This step often involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of Dichlorophenyl Sulfonyl Group: This step can be achieved through sulfonylation reactions using reagents such as chlorosulfonic acid or sulfonyl chlorides.
Addition of Tetrahydro-6,7-dimethoxy-2-methyl Substituent: This step may involve alkylation reactions using appropriate alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings.
化学反応の分析
Types of Reactions
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
作用機序
The mechanism of action of Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Sulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Dimethoxy Derivatives: Compounds with similar dimethoxy substituents but different core structures.
Uniqueness
Isoquinoline, 1-(2-((3,4-dichlorophenyl)sulfonyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its dichlorophenyl sulfonyl group, in particular, may contribute to its enhanced stability and reactivity compared to other similar compounds.
特性
CAS番号 |
22309-31-5 |
|---|---|
分子式 |
C20H24Cl3NO4S |
分子量 |
480.8 g/mol |
IUPAC名 |
1-[2-(3,4-dichlorophenyl)sulfonylethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H23Cl2NO4S.ClH/c1-23-8-6-13-10-19(26-2)20(27-3)12-15(13)18(23)7-9-28(24,25)14-4-5-16(21)17(22)11-14;/h4-5,10-12,18H,6-9H2,1-3H3;1H |
InChIキー |
PIPJYTWLYCSQFL-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl)OC)OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)













